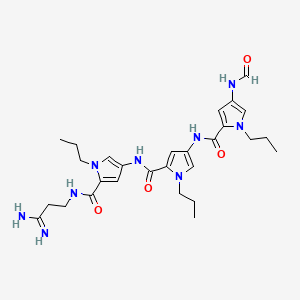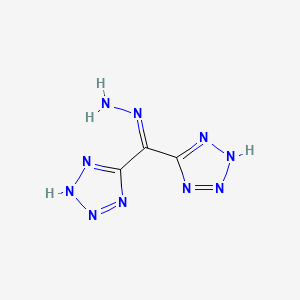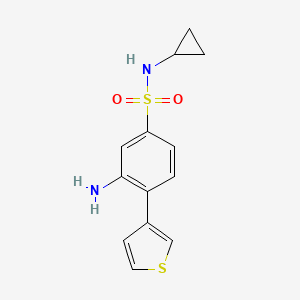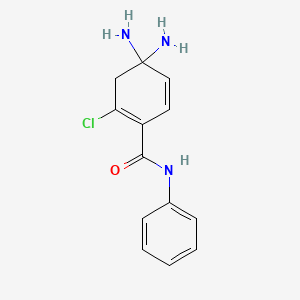
(3-(3-Butylureido)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-Butylureido)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Butylureido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions: (3-(3-Butylureido)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts are typically used in the Suzuki-Miyaura coupling, along with bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
(3-(3-Butylureido)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in the design of enzyme inhibitors.
Industry: The compound can be used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of (3-(3-Butylureido)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as an inhibitor or modulator of various biological processes. The boronic acid group can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity and specificity for target molecules.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the butylureido group.
(3-Aminophenyl)boronic acid: Similar structure but with an amino group instead of the butylureido group.
(3-(3-Methylureido)phenyl)boronic acid: Similar structure but with a methyl group instead of a butyl group.
Uniqueness: (3-(3-Butylureido)phenyl)boronic acid is unique due to the presence of the butylureido group, which can enhance its solubility and binding properties. This makes it particularly useful in applications where increased hydrophobicity and specific interactions are desired.
特性
分子式 |
C11H17BN2O3 |
|---|---|
分子量 |
236.08 g/mol |
IUPAC名 |
[3-(butylcarbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BN2O3/c1-2-3-7-13-11(15)14-10-6-4-5-9(8-10)12(16)17/h4-6,8,16-17H,2-3,7H2,1H3,(H2,13,14,15) |
InChIキー |
OAGKAKIBFMKDGM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)NC(=O)NCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


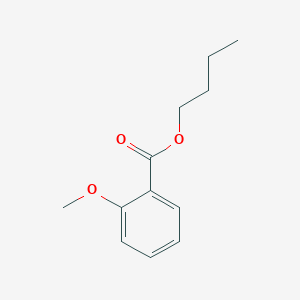
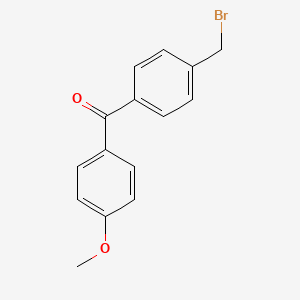
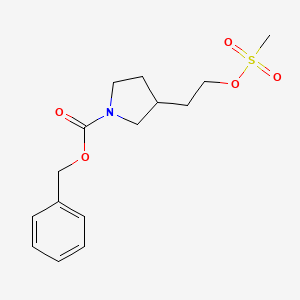

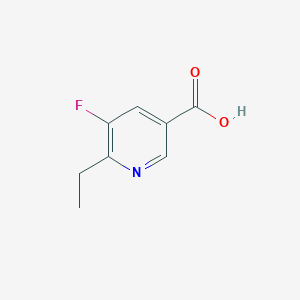
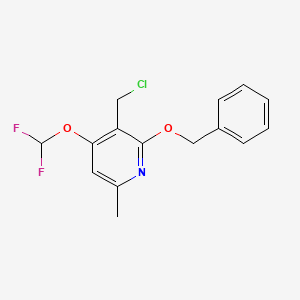
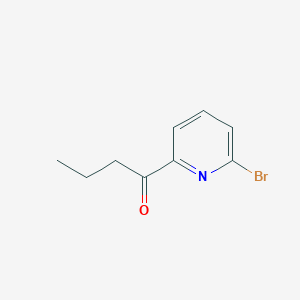
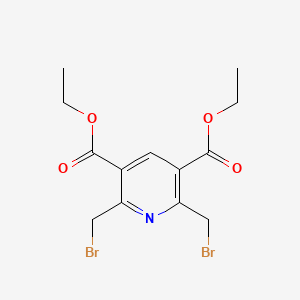
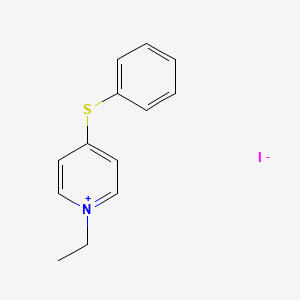
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
